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A Comparative Guide to Checkerboard and Time-Kill Synergy Assays for Antimicrobial Drug

Combinations.

For researchers and scientists in drug development, selecting the appropriate assay to

evaluate the synergistic potential of antimicrobial combinations is a critical decision. The two

most widely employed methods, the checkerboard assay and the time-kill synergy assay, offer

distinct advantages and disadvantages in determining how drugs interact. This guide provides

a detailed comparison of these two techniques, supported by experimental data and protocols,

to aid in the selection of the most suitable method for your research needs.

Introduction to Synergy Testing
The combination of antimicrobial agents is a key strategy in combating multidrug-resistant

pathogens, preventing the emergence of resistance, and achieving synergistic effects for

enhanced efficacy. Synergy occurs when the combined effect of two or more drugs is greater

than the sum of their individual effects. Conversely, antagonism is observed when the

combination is less effective. Additivity describes a scenario where the combined effect is equal

to the sum of the individual effects.

The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive,

indifferent, or antagonistic effects of antimicrobial combinations. It determines the minimum

inhibitory concentration (MIC) of each drug alone and in combination.
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Experimental Protocol: Checkerboard Assay
Preparation of Antimicrobial Agents: Prepare stock solutions of each antimicrobial agent. A

series of two-fold dilutions of each drug is prepared.

Microtiter Plate Setup: In a 96-well microtiter plate, serial dilutions of Drug A are made along

the x-axis, and serial dilutions of Drug B are made along the y-axis. This creates a

"checkerboard" of all possible concentration combinations.

Inoculation: Each well is inoculated with a standardized suspension of the test

microorganism (e.g., 5 x 10^5 CFU/mL).

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

Data Analysis: The MIC of each drug alone and in combination is determined by visual

inspection for turbidity. The Fractional Inhibitory Concentration (FIC) index is then calculated

to determine the nature of the interaction.

The FIC index is calculated as follows: FIC Index = (MIC of Drug A in combination / MIC of

Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Synergy: FIC index ≤ 0.5

Additivity: 0.5 < FIC index ≤ 1

Indifference: 1 < FIC index ≤ 4

Antagonism: FIC index > 4
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Caption: Workflow of the checkerboard synergy assay.

The Time-Kill Synergy Assay
The time-kill synergy assay provides a dynamic picture of the antimicrobial interaction over

time. It measures the rate of bacterial killing by antimicrobial combinations compared to the

individual agents.

Experimental Protocol: Time-Kill Synergy Assay
Preparation: Prepare cultures of the test microorganism in the logarithmic phase of growth.

Prepare antimicrobial agents at concentrations relevant to their MICs (e.g., 0.5x, 1x, 2x MIC).

Incubation: The bacterial culture is incubated with the antimicrobial agents alone and in

combination. A growth control (no drug) is also included.

Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

Quantification: The number of viable bacteria (CFU/mL) in each sample is determined by

serial dilution and plating.

Data Analysis: The results are plotted as log10 CFU/mL versus time.
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Synergy: ≥ 2 log10 decrease in CFU/mL between the combination and the most active single

agent at 24 hours.

Additivity: < 2 log10 but > 1 log10 decrease in CFU/mL.

Indifference: ± 1 log10 change in CFU/mL.

Antagonism: > 2 log10 increase in CFU/mL.
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Caption: Workflow of the time-kill synergy assay.
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Feature Checkerboard Assay Time-Kill Synergy Assay

Principle
Measures the inhibition of

growth at a single time point.

Measures the rate of bacterial

killing over time.

Endpoint
Fractional Inhibitory

Concentration (FIC) Index.
Change in log10 CFU/mL.

Information Provided

Static interaction (synergy,

additivity, indifference,

antagonism).

Dynamic interaction, rate of

killing, bactericidal vs.

bacteriostatic activity.

Throughput
High-throughput, suitable for

screening many combinations.

Low-throughput, labor-

intensive.

Cost Relatively low cost.
Higher cost due to media,

plates, and labor.

Complexity
Technically simpler to perform

and interpret.

More complex and time-

consuming.

Clinical Relevance

Good for initial screening, but

may not reflect in vivo

dynamics.

Considered more clinically

relevant as it mimics in vivo

pharmacodynamics.

Data Presentation: A Case Study
A study comparing the synergy of antibiotics A and B against Pseudomonas aeruginosa yielded

the following results:

Checkerboard Assay Results

Drug
MIC Alone
(µg/mL)

MIC in
Combinatio
n (µg/mL)

FIC FIC Index
Interpretati
on

Antibiotic A 16 4 0.25 0.5 Synergy

Antibiotic B 8 2 0.25

Time-Kill Assay Results
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Treatment
Log10 CFU/mL
at 0h

Log10 CFU/mL
at 24h

Change in
Log10 CFU/mL

Interpretation

Control 6.0 8.5 +2.5 Growth

Antibiotic A (1x

MIC)
6.0 5.8 -0.2 Bacteriostatic

Antibiotic B (1x

MIC)
6.0 4.5 -1.5

Weakly

bactericidal

A + B (1x MIC) 6.0 2.0 -4.0
Synergy

(Bactericidal)

Conclusion
The choice between the checkerboard and time-kill synergy assays depends on the specific

research question and available resources. The checkerboard assay is an excellent high-

throughput screening tool for identifying potentially synergistic combinations. However, the

time-kill assay provides more detailed, dynamic information on the nature of the antimicrobial

interaction and is generally considered to have greater clinical relevance. For a comprehensive

evaluation, a tiered approach is often recommended, where promising combinations identified

by the checkerboard method are subsequently confirmed and further characterized using the

time-kill assay.

To cite this document: BenchChem. [comparative study of checkerboard vs. time-kill synergy
assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12419577#comparative-study-of-checkerboard-vs-
time-kill-synergy-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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